2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride
Description
Historical Development of Aryl Sulfone Chemistry
Aryl sulfones have been pivotal in organic synthesis since their systematic exploration began in the early 20th century. The sulfonyl group’s stability and electronic properties made it a valuable functional group for modulating reactivity in intermediates and final products. Classical methods for synthesizing sulfones include the oxidation of sulfides or sulfoxides, a process often mediated by peroxides or peracids. For example, dimethyl sulfide oxidizes sequentially to dimethyl sulfoxide and dimethyl sulfone using hydrogen peroxide.
The Friedel-Crafts sulfonylation, developed in the mid-20th century, enabled direct sulfonylation of arenes using sulfonyl halides in the presence of Lewis acids like aluminum chloride. This method remains relevant for constructing diaryl sulfones, though modern variants employ catalytic systems to improve efficiency. The discovery of sulfur dioxide’s utility in cycloaddition reactions further expanded sulfone synthesis, as seen in the industrial production of sulfolane via buta-1,3-diene and SO₂.
Recent advances include transition-metal-catalyzed approaches. Palladium-mediated three-component reactions, such as those utilizing arylboronic acids, potassium metabisulfite, and electrophiles, have streamlined access to diverse sulfones under mild conditions. These methods circumvent traditional limitations, such as the need for pre-functionalized thiols, and align with the growing emphasis on atom economy.
Significance of Thiophene-Containing Compounds in Academic Research
Thiophene, a five-membered aromatic heterocycle containing sulfur, has been extensively studied due to its unique electronic properties and versatility in materials science and medicinal chemistry. Its electron-rich nature facilitates π-π interactions, making it a common building block in conductive polymers and organic semiconductors. In pharmaceuticals, thiophene derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
The incorporation of thiophene into 2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride likely enhances the compound’s binding affinity to biological targets through hydrophobic and dipole interactions. Additionally, the thiophene ring’s planar structure may contribute to molecular rigidity, optimizing pharmacokinetic properties such as metabolic stability.
Evolution of Fluorophenyl Derivatives in Contemporary Chemistry
Fluorinated aromatic compounds have become indispensable in drug design due to fluorine’s electronegativity, which influences electronic distribution, lipophilicity, and metabolic resistance. The 4-fluorophenyl group, in particular, is a ubiquitous pharmacophore in antidepressants, antipsychotics, and kinase inhibitors. Its presence in the target compound suggests intentional modulation of electronic effects and bioavailability.
The introduction of fluorine into aromatic systems often involves halogen-exchange reactions or direct fluorination using reagents like Selectfluor. Modern catalytic methods, including palladium-catalyzed C–H fluorination, have enabled precise regioselective fluorination, reducing reliance on harsh conditions.
Importance of Sulfonyl Linkages in Molecular Architecture
Sulfonyl groups serve as robust connectors in molecular design, offering thermal and oxidative stability. In medicinal chemistry, they act as hydrogen-bond acceptors, enhancing target engagement. For example, sulfonamides are key motifs in protease inhibitors and diuretics. In polymer science, sulfone-containing monomers yield high-performance thermoplastics with exceptional mechanical strength.
The sulfonyl linkage in this compound likely stabilizes the molecule’s conformation while facilitating interactions with enzymatic active sites. Additionally, sulfones participate in elimination reactions, such as the Ramberg-Bäcklund reaction, enabling alkene synthesis—a property that could be exploited in prodrug strategies.
Current Research Landscape and Scientific Significance
Contemporary research on sulfones emphasizes sustainable synthesis and functional diversification. Metal-catalyzed coupling reactions, C–H functionalization, and multicomponent reactions dominate recent literature. The target compound exemplifies the convergence of these trends, incorporating a fluorophenyl group (via electrophilic coupling) and a thiophene unit (through nucleophilic addition) around a sulfonyl core.
Table 1: Key Synthetic Methods for Aryl Sulfones
| Method | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Sulfide Oxidation | H₂O₂, CH₃COOH | Simple, high yielding | Overoxidation risks |
| Friedel-Crafts Sulfonylation | AlCl₃, RSO₂Cl | Broad substrate scope | Requires acidic conditions |
| Palladium-Catalyzed Coupling | PdCl₂, K₂S₂O₅, R-X | Mild conditions, functional tolerance | Limited to specific electrophiles |
The integration of computational modeling and high-throughput screening has further accelerated the development of sulfone-based therapeutics, positioning compounds like this compound as candidates for probing novel biological pathways.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2S2.ClH/c13-9-3-5-10(6-4-9)18(15,16)12(8-14)11-2-1-7-17-11;/h1-7,12H,8,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYBYISMFUKJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine hydrochloride, a compound with significant potential in pharmacological applications, has garnered attention due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , and it features a sulfonamide group linked to a thiophene moiety and a fluorophenyl group. The presence of these functional groups contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in neurotransmitter metabolism, similar to other compounds containing sulfonamide groups.
- Receptors : It potentially modulates receptor activity, influencing pathways related to dopamine and serotonin, which are crucial in mood regulation and cognitive functions.
Biological Activity
Research indicates that the compound exhibits various biological activities:
- Antidepressant Effects : Preliminary studies suggest that compounds with similar structures can exhibit antidepressant-like effects by modulating serotonin levels.
- Neuroprotective Properties : The thiophene ring may contribute to neuroprotective effects against oxidative stress, which is significant in neurodegenerative diseases.
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of AChE | |
| Antidepressant | Modulation of serotonin levels | |
| Neuroprotection | Protection against oxidative stress |
Case Studies
A review of literature reveals several studies focusing on the biological evaluation of related compounds:
-
Study on Acetylcholinesterase Inhibition :
- A series of compounds similar to 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine were evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Compounds showed varying degrees of inhibition, suggesting potential therapeutic applications in cognitive disorders .
-
Dopamine Transporter Interaction :
- Research into bis(4-fluorophenyl) derivatives indicated that modifications in the structure could enhance binding affinity to dopamine transporters (DAT). This suggests that 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine might also influence dopaminergic pathways, potentially aiding in the treatment of conditions like depression and addiction .
-
Neuroprotective Studies :
- In vitro studies demonstrated that compounds with thiophene rings exhibited protective effects against neuronal cell death induced by oxidative stress. This positions 2-((4-Fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethanamine as a candidate for further research into neuroprotection.
Comparison with Similar Compounds
Key Features :
- Aromatic Substituents : The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the thiophene ring contributes to π-π stacking interactions in biological systems.
- Hydrochloride Salt : Improves aqueous solubility and crystallinity, facilitating pharmaceutical formulation .
Structural Analogues and Their Properties
The following table compares the target compound with structurally related derivatives, highlighting variations in substituents, molecular weight, and pharmacological notes:
Functional Group Analysis
Sulfonyl vs. Thioether Linkages :
The sulfonyl group in the target compound enhances stability and hydrogen-bonding capacity compared to thioether-linked analogues (e.g., 2-(4-Chlorophenylthio)triethylamine hydrochloride, ). Sulfonyl derivatives generally exhibit lower metabolic degradation but higher molecular weight .- Fluorophenyl vs. Other Aromatic Groups: Fluorination at the para position improves metabolic resistance and electronic effects compared to chlorophenyl () or methoxyphenyl () variants.
Heterocyclic Moieties :
Thiophene (target compound) provides greater aromaticity and electron-richness than furan () or oxazole (), influencing receptor binding kinetics and solubility .
Pharmacological and Toxicological Insights
- Toxicity: Limited data exist for the target compound, but structurally related thiophene-containing amines (e.g., thiophene fentanyl hydrochloride, ) are associated with opioid-like toxicity, necessitating cautious handling .
Preparation Methods
Knoevenagel Condensation Route
A secondary route involves Knoevenagel condensation between 2-((4-fluorophenyl)sulfonyl)acetaldehyde and thiophene-2-carbonitrile, catalyzed by piperidine. This method, while efficient (yield: 65%), requires stringent moisture control.
Phase-Transfer Catalyzed Sulfonylation
Patent CN101885720B highlights the use of benzyltriethylammonium chloride as a phase-transfer catalyst for sulfonylation, enabling reactions in biphasic systems (yield: 78%).
Industrial-Scale Considerations
Microchannel reactors offer distinct advantages for continuous production:
- Residence Time : 5–40 seconds for sulfonation; 1–5 minutes for coupling.
- Throughput : 10–20 kg/day per reactor module.
- Purity : >98% by HPLC.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
